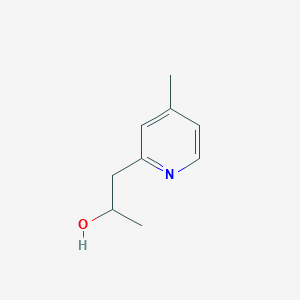

1-(4-Methylpyridin-2-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-4-10-9(5-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHQTBJJUXPLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Methylpyridin 2 Yl Propan 2 Ol and Analogues

Direct Synthetic Routes to 1-(4-Methylpyridin-2-yl)propan-2-ol

The construction of the this compound scaffold can be achieved through several direct synthetic strategies, primarily involving the formation of a key carbon-carbon bond between the pyridine (B92270) ring and the propan-2-ol side chain.

Condensation Reactions Utilizing Methylpyridine Precursors

Condensation reactions represent a classical and widely used approach for the functionalization of pyridine rings. While direct condensation to form this compound is not commonly reported, the synthesis of its precursor ketone, 2-acetyl-4-methylpyridine, is well-established. This ketone serves as a crucial intermediate that can be subsequently reduced to the desired alcohol.

The Chichibabin pyridine synthesis, a condensation reaction of aldehydes or ketones with ammonia (B1221849), is a fundamental method for preparing substituted pyridines. nih.gov For instance, acetaldehyde (B116499) and ammonia can be reacted over oxide catalysts like modified alumina (B75360) or silica (B1680970) at high temperatures (350–500 °C) to produce a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270). nih.gov Further functionalization of the methyl group of 4-methylpyridine is a potential, though less direct, route.

A more direct approach to a related ketone, 1-(4-pyridinyl)-2-propanone, involves the reaction of 4-methylpyridine with acetic anhydride (B1165640) in the presence of acetyl chloride. nih.gov This reaction proceeds via the formation of an N-acylpyridinium intermediate, followed by rearrangement and subsequent reaction to yield the propanone derivative. Although this specific example yields the 4-pyridinyl isomer, similar strategies could be adapted for the 2-substituted analogue.

Organometallic Approaches in Carbon-Carbon Bond Formation for Pyridyl Alcohols

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of pyridyl alcohols is a key strategy. mdpi.com These reactions typically involve the nucleophilic addition of an organometallic species to a carbonyl group or an epoxide.

A primary route to this compound involves the use of an organometallic reagent derived from a 2-halopyridine. For example, 2-bromo-4-methylpyridine (B133514) can serve as a precursor to a Grignard reagent or an organolithium species. semanticscholar.org The subsequent reaction of this organometallic intermediate with propylene (B89431) oxide would yield the desired alcohol. The general principle involves the nucleophilic attack of the pyridyl anion equivalent on the less sterically hindered carbon of the epoxide ring.

Alternatively, the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium (B1224462), to the corresponding aldehyde, 2-formyl-4-methylpyridine, would also produce this compound. This approach is a standard method for the synthesis of secondary alcohols from aldehydes. nih.gov

Recent advancements have also explored the use of alcohols as carbonyl surrogates in Grignard-type reactions, catalyzed by ruthenium(II) PNP-pincer complexes. harvard.edu This method proceeds through the in-situ generation of a carbonyl intermediate from the alcohol, which then undergoes a Grignard-type reaction. This innovative approach could potentially be applied to the synthesis of the target compound from a suitable precursor alcohol.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of a chiral center at the 2-position of the propanol (B110389) side chain in this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms, which are often crucial for biological applications.

Chiral Catalyst-Mediated Additions to Pyridine Derivatives

The asymmetric reduction of the precursor ketone, 2-acetyl-4-methylpyridine, is a highly effective strategy for the enantioselective synthesis of this compound. The Noyori asymmetric hydrogenation, which utilizes chiral ruthenium-diphosphine-diamine complexes, is a powerful tool for the reduction of ketones to chiral secondary alcohols with high enantioselectivity. wikipedia.orgyoutube.comtaylorfrancis.com The choice of the chiral ligand, such as BINAP, and the reaction conditions are critical for achieving high enantiomeric excess (ee). wikipedia.orgyoutube.com

Another approach involves the enantioselective addition of organometallic reagents to the pyridine ring or its derivatives, mediated by a chiral catalyst. Copper-catalyzed asymmetric dearomative addition of Grignard reagents to pyridinium (B92312) salts has been shown to produce chiral dihydropyridines with high enantioselectivity. harvard.edu While this method targets the pyridine ring itself, similar catalytic systems could potentially be adapted for the asymmetric addition to the carbonyl group of 2-acetyl-4-methylpyridine.

Substrate-Controlled Diastereoselection in Pyridyl Alcohol Syntheses

When a chiral center is already present in the pyridine-containing substrate, it can direct the stereochemical outcome of a subsequent reaction, a process known as substrate-controlled diastereoselection. For instance, the addition of organometallic reagents to chiral carbonyl compounds can proceed with high diastereoselectivity. acs.org In the context of synthesizing analogues of this compound that may contain additional stereocenters, the inherent chirality of the starting material can be exploited to control the formation of new stereocenters.

The synthesis of vicinal diamines from chiral β-amino alcohols containing a pyridyl moiety demonstrates the influence of existing stereocenters on the regioselectivity and stereoselectivity of subsequent transformations. nih.gov Although this example focuses on a different functional group transformation, the underlying principles of stereocontrol are applicable to the synthesis of complex pyridyl alcohols.

Resolution Techniques for Racemic Mixtures of Pyridyl Alcohols

For cases where a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers.

Enzymatic Kinetic Resolution: Lipase-catalyzed kinetic resolution is a widely used and effective method for resolving racemic alcohols. jocpr.comacs.org This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). For example, the lipase-catalyzed acetylation of racemic 1-(2-pyridyl)ethanols using vinyl acetate (B1210297) as the acyl donor and Candida antarctica lipase (CAL) as the catalyst has been shown to provide the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities. nih.gov This methodology could be directly applied to the resolution of racemic this compound.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Outcome | Reference |

| Candida antarctica Lipase (CAL) | Vinyl Acetate | Diisopropyl ether | Room Temp. or 60 | (R)-acetate and (S)-alcohol with high ee | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, including polysaccharide-based, protein-based, and Pirkle-type columns. The choice of the CSP and the mobile phase is crucial for achieving successful resolution. nih.gov

| Column Type | Mobile Phase | Detection | Application | Reference |

| Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV | Analytical and preparative separation of enantiomers | |

| Protein-based | Aqueous buffers | UV | Separation of chiral drugs | nih.gov |

| Pirkle-type | Normal phase (e.g., Hexane/Ethanol) | UV | Resolution of various racemic compounds | nih.gov |

Derivatization and Functionalization Strategies during Synthesis of this compound

Functionalization of the core this compound structure is critical for tuning its physicochemical properties and biological activity. Strategies can be broadly categorized by modifications to the hydroxyl group or the pyridine ring.

The secondary alcohol moiety in this compound is a prime site for chemical modification. Derivatization of this hydroxyl group can introduce new functionalities, alter polarity, and create linkages for further conjugation. Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates, which transform the alcohol into esters, and carbamates, respectively. researchgate.net

One key transformation is the conversion of the alcohol to an ester. This is frequently achieved through reaction with an acyl chloride or an organic anhydride. researchgate.net For instance, reacting the alcohol with acetic anhydride can yield the corresponding acetate ester. These reactions are well-established and offer a reliable method for protecting the hydroxyl group or introducing a new functional handle. nih.gov Another significant functionalization is the conversion of the alcohol to an alkyl halide, which can then serve as an electrophilic site for subsequent nucleophilic substitution reactions. The Appel reaction, which uses triphenylphosphine (B44618) and a tetrahalomethane, is a classic method for converting alcohols to alkyl halides. acs.org

Oxidation of the secondary alcohol provides another route to functionalization, yielding the corresponding ketone, 1-(4-methylpyridin-2-yl)propan-2-one. More specialized derivatization techniques can be employed for analytical purposes, such as reacting the hydroxyl group with a phosphitylation agent to enable quantitative analysis by ³¹P NMR. nih.gov

Modification of the pyridine ring allows for fundamental changes to the electronic properties and steric profile of the molecule. These strategies include C-C bond formation, C-N bond formation, and modification of the pyridine nitrogen.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for installing new aryl or heteroaryl groups onto a pyridine scaffold. mdpi.com This typically requires prior functionalization of the pyridine ring with a halide (e.g., bromo or iodo) to serve as the coupling partner for a boronic acid. mdpi.com

The nitrogen atom of the pyridine ring is a key site for modification, most commonly through quaternization. Reaction with an alkyl halide, such as bromobutane, converts the neutral pyridine to a positively charged pyridinium salt. escholarship.org This transformation dramatically alters the solubility and electronic properties of the molecule.

More complex modifications can involve the complete opening of the pyridine ring. For example, in certain organometallic complexes, a coordinated pyridine ligand can undergo a series of steps including deprotonation, C-C bond formation, and N-C bond cleavage, leading to a ring-opened product. nih.gov While highly specific, such reactions demonstrate the potential for profound structural rearrangement of the pyridine core. nih.gov

Process Optimization and Scalability Considerations for this compound Synthesis

Moving from laboratory-scale synthesis to larger-scale production requires rigorous process optimization to ensure high yield, purity, safety, and cost-effectiveness. Key areas of focus include the optimization of reaction conditions and the adoption of modern manufacturing technologies like continuous flow reactors.

The synthesis of pyridyl alcohols often involves the addition of an organometallic reagent to a pyridine-based carbonyl compound. For instance, the synthesis of 2-(pyridin-3-yl)propan-2-ol (B85402) can be achieved by reacting 3-acetylpyridine (B27631) with methyllithium. chemicalbook.com The yield and selectivity of such reactions are highly dependent on a multitude of parameters.

Systematic optimization involves a deep understanding of the reaction kinetics and the influence of variables such as solvent, temperature, and reactant stoichiometry. nih.gov The choice of solvent is critical; protic solvents might quench organometallic reagents, while the polarity of aprotic solvents can influence reaction rates and pathways. nih.gov For example, in some amine addition reactions, the rate constant can be significantly different in a solvent like ethanol (B145695) compared to dimethyl sulfoxide (B87167) (DMSO), and the reaction order with respect to the amine can also change. nih.gov

Optimizing reactant concentrations is also crucial. While using an excess of one reagent might drive the reaction to completion, it can lead to waste and complicate purification. nih.gov A thorough analysis can reveal the optimal stoichiometry. For example, in an amidation reaction, it was found that there was little benefit in using a large excess of the amine component. nih.gov Temperature control is essential for managing reaction rate and preventing side reactions. The synthesis of 2-(pyridin-2-yl)propan-1-ol (B2951110) via reduction of the corresponding ester with lithium aluminium hydride is performed at 0-20 °C to control the highly exothermic reaction. chemicalbook.com

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in control, safety, and scalability for the production of pyridyl alcohols and their derivatives. escholarship.org In a flow reactor, reagents are continuously pumped and mixed in a tube or channel, often passing through a heated or cooled zone and a catalyst bed. rsc.org

This technology enables precise control over reaction parameters such as temperature, pressure, and residence time (the time reactants spend in the reaction zone), leading to improved yields and selectivity. escholarship.orgrsc.org The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, making it possible to safely perform highly exothermic or high-temperature reactions that are difficult to control in large batch reactors. escholarship.org

The synthesis of pyridinium salts has been successfully demonstrated and optimized in a continuous flow setup, highlighting the technology's applicability to pyridine derivatives. escholarship.org Furthermore, the oxidation of various alcohols to carboxylic acids has been achieved with high yields and excellent catalyst stability over hundreds of hours using a continuous-flow system, underscoring the robustness of this approach for reactions involving alcohol functional groups. rsc.org The ability to integrate purification steps and automate the process makes flow chemistry a powerful tool for scalable and efficient production of fine chemicals like this compound. escholarship.org

Chemical Reactivity and Transformation Studies of 1 4 Methylpyridin 2 Yl Propan 2 Ol

Oxidation Reactions of the Hydroxyl Moiety in 1-(4-Methylpyridin-2-yl)propan-2-ol

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 1-(4-methylpyridin-2-yl)propan-2-one. The choice of oxidizing agent is crucial to ensure selective oxidation without affecting the pyridine (B92270) ring.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and other milder oxidants. imperial.ac.uk

Chromium-Based Reagents : Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this transformation. imperial.ac.uk Collins' reagent, a complex of chromium trioxide and pyridine, can also be employed in a non-aqueous environment to yield the ketone. imperial.ac.uk The Jones oxidation, using chromic acid in acetone, provides a stronger oxidizing environment and would also effect this conversion. imperial.ac.uk

Catalytic Methods : To address the environmental concerns associated with stoichiometric chromium reagents, catalytic methods have been developed. A notable example is the use of tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant. imperial.ac.uk This system offers a milder and more environmentally benign approach to the oxidation.

| Reagent | Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Ketone |

| Pyridinium Dichromate (PDC) | Dichloromethane (CH2Cl2) | Ketone |

| Jones' Reagent (CrO3/H2SO4/acetone) | Acetone | Ketone |

| TPAP/NMO | Acetonitrile (CH3CN) | Ketone |

Reduction Pathways of this compound and its Derivatives

The reduction of this compound itself is not a common transformation as the hydroxyl group is already in a reduced state. However, the ketone derivative, 1-(4-methylpyridin-2-yl)propan-2-one, can be readily reduced back to the secondary alcohol.

Hydride transfer reagents are typically used for the reduction of ketones.

Nucleophilic Hydride Reagents : Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to alcohols. fiveable.me Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also accomplish this transformation, although its high reactivity requires careful handling and anhydrous conditions. imperial.ac.ukfiveable.me

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

Hydroxyl Group Substitutions

The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). libretexts.org The subsequent reaction with a nucleophile can then proceed via an S_N1 or S_N2 mechanism, depending on the substrate and reaction conditions. For a secondary alcohol like this compound, both mechanisms are possible. libretexts.org

Another effective method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, readily displaced by a wide range of nucleophiles. vanderbilt.edu

| Reagent | Intermediate | Product |

|---|---|---|

| HBr | Protonated alcohol | Alkyl bromide |

| TsCl, pyridine | Tosylate ester | Displacement by various nucleophiles |

| SOCl2 | - | Alkyl chloride |

Pyridine Ring Substitutions

The pyridine ring is an electron-deficient aromatic system, making it less reactive towards electrophilic substitution than benzene (B151609). aklectures.com The nitrogen atom deactivates the ring towards electrophiles. Electrophilic attack is most likely to occur at the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com The presence of the methyl group at the 4-position will further influence the regioselectivity of the substitution.

Elimination Reactions Leading to Unsaturated Pyridyl Derivatives

The hydroxyl group of this compound, along with a proton from an adjacent carbon, can be eliminated to form an alkene. This dehydration reaction is typically acid-catalyzed. The secondary nature of the alcohol suggests that the reaction could proceed through either an E1 or E2 mechanism. youtube.com The E1 pathway would involve the formation of a secondary carbocation intermediate, which could potentially lead to a mixture of alkene products.

Functional Group Interconversions on the this compound Framework

Functional group interconversions (FGI) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk For this compound, several FGIs are possible, building upon the reactivity discussed in the previous sections.

Advanced Spectroscopic Characterization of 1 4 Methylpyridin 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule. researchgate.net The chemical shift (δ) of each nucleus is indicative of its electronic environment.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of 1-(4-Methylpyridin-2-yl)propan-2-ol would exhibit distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The methyl group attached to the pyridine ring would likely resonate around δ 2.3-2.5 ppm. The protons of the propan-2-ol side chain, including the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons, would appear in the upfield region. The hydroxyl (-OH) proton signal can be broad and its chemical shift is often solvent-dependent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.3 | d | ~5.0 |

| H-5 (Pyridine) | ~6.9 | s | - |

| H-3 (Pyridine) | ~6.8 | d | ~5.0 |

| CH (propan-2-ol) | ~4.0 | m | ~6.5 |

| CH₂ (methylene) | ~2.8 | d | ~7.0 |

| CH₃ (pyridine) | ~2.4 | s | - |

| CH₃ (propan-2-ol) | ~1.2 | d | ~6.5 |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of δ 120-160 ppm. The carbon of the methyl group on the pyridine ring would be found at a higher field, around δ 20-25 ppm. The carbons of the propan-2-ol side chain would have distinct chemical shifts reflecting their substitution.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~147 |

| C-3 (Pyridine) | ~123 |

| C-5 (Pyridine) | ~121 |

| CH (propan-2-ol) | ~68 |

| CH₂ (methylene) | ~45 |

| CH₃ (propan-2-ol) | ~23 |

| CH₃ (pyridine) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for establishing connectivity and spatial relationships within a molecule. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings through bonds. For this compound, cross-peaks would be expected between:

The H-6 and H-5 protons of the pyridine ring (if coupling exists).

The methine (CH) proton and the methylene (CH₂) protons of the side chain.

The methine (CH) proton and the methyl (CH₃) protons of the propan-2-ol group.

These correlations would confirm the connectivity of the propan-2-ol side chain and its attachment to the pyridine ring at the C-2 position. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. For this compound, NOESY correlations would be anticipated between:

The methylene (CH₂) protons and the H-3 proton of the pyridine ring, confirming the proximity of the side chain to this position.

The methyl protons of the pyridine ring and the H-3 and H-5 protons.

Computational Prediction and Analysis of NMR Chemical Shifts

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. nih.govresearchgate.netrsc.org These predictions are based on calculating the magnetic shielding tensors of the nuclei in a modeled 3D structure of the molecule. The accuracy of these predictions has significantly improved with the development of advanced computational models and can provide valuable insights into the structure of a molecule. nih.govnih.gov The predicted data presented in this article is based on such computational approaches.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₉H₁₃NO), the predicted exact mass of the protonated molecule [M+H]⁺ would be approximately 152.1075.

Interactive Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1075 |

| [M+Na]⁺ | C₉H₁₃NNaO⁺ | 174.0895 |

Electrospray Ionization (ESI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation and obtain structural information.

Predicted ESI-MS/MS Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several characteristic pathways:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z ~134.

Cleavage of the C-C bond between the methylene and methine groups: This could result in the formation of a stable pyridinylmethyl cation or related fragments.

Cleavage within the propanol (B110389) side chain: Fragmentation of the side chain could lead to the loss of a propyl group or smaller fragments.

The analysis of these fragment ions would provide conclusive evidence for the structure of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group, the pyridine ring, and the aliphatic carbon-hydrogen bonds.

The most prominent feature in the FT-IR spectrum is expected to be a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups in the propanol side chain, as well as the methyl group on the pyridine ring, are anticipated to appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would likely be observed at slightly higher wavenumbers, typically between 3100-3000 cm⁻¹. vscht.czwpmucdn.comlibretexts.org

The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce several bands in the 1600-1400 cm⁻¹ region. Specifically, a characteristic C=N stretching vibration is often observed around 1590-1570 cm⁻¹. The C-O stretching vibration of the secondary alcohol is anticipated to give a strong band in the 1150-1050 cm⁻¹ range. wpmucdn.comrsc.org

Expected FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | O-H Stretch | Alcohol (intermolecular H-bonded) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |

| 1600-1570 | C=N Stretch | Pyridine Ring | Medium to Strong |

| 1500-1400 | C=C Stretch | Pyridine Ring | Medium to Strong |

| 1150-1050 | C-O Stretch | Secondary Alcohol | Strong |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman active. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the symmetric breathing vibrations of the pyridine ring are expected to be strong and sharp in the Raman spectrum, typically appearing in the 1000-950 cm⁻¹ region. Aromatic C-H stretching vibrations are also readily observed. The C-C backbone stretching and bending vibrations will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). While the O-H stretch is often weak in Raman spectra, the C-O stretch can be observed. The Raman spectrum is generally less affected by water, making it a useful technique for samples in aqueous media. nih.govresearchgate.netorientjchem.org

Anticipated Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Strong |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |

| 1610-1590 | Ring Stretch | Pyridine Ring | Medium |

| 1000-950 | Ring Breathing | Pyridine Ring | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide information about the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-methylpyridine (B42270) chromophore. Pyridine and its derivatives typically exhibit two main absorption bands arising from π→π* and n→π* transitions. The more intense band, corresponding to the π→π* transition, is usually found in the range of 200-270 nm. The less intense n→π* transition, involving the non-bonding electrons on the nitrogen atom, typically appears at longer wavelengths, around 270-300 nm. The presence of the methyl group on the pyridine ring may cause a slight bathochromic (red) shift in these absorptions. The propan-2-ol substituent is not expected to significantly alter the main absorption features of the pyridine ring. nih.gov

Expected UV-Vis Absorption Data for this compound

| Transition | Wavelength Range (λmax, nm) | Molar Absorptivity (ε) | Chromophore |

| π→π | 200-270 | High | 4-Methylpyridine Ring |

| n→π | 270-300 | Low | 4-Methylpyridine Ring |

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a crucial technique for determining the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula to confirm its identity and assess its purity.

The molecular formula for this compound is C₉H₁₃NO. The molecular weight is calculated to be 151.21 g/mol . chemscene.com Based on this, the theoretical elemental composition can be determined.

Theoretical Elemental Composition of C₉H₁₃NO

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 71.48 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 8.67 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.27 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 10.58 |

| Total | 151.204 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% margin of error, thereby validating the empirical formula and indicating a high degree of purity.

Computational Chemistry and Theoretical Investigations of 1 4 Methylpyridin 2 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of the electronic environment within a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about energy, geometry, and various electronic properties.

Density Functional Theory (DFT) Applications to Pyridyl Alcohols

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netresearchgate.net It is particularly well-suited for studying pyridyl alcohols and their derivatives. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.net For pyridyl alcohols, DFT can elucidate structural parameters, vibrational frequencies (FT-IR), and electronic spectra (UV-Vis), which can be compared with experimental data for validation. researchgate.net

Theoretical investigations on related pyridyl compounds have demonstrated good agreement between DFT-calculated and experimental structural data. researchgate.net These studies often involve optimizing the molecule's geometry to find its most stable conformation and then proceeding with further analysis of its electronic structure.

Natural Bond Orbital (NBO) Analysis of Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.deresearchgate.net This method is invaluable for understanding charge delocalization and its impact on molecular stability. orientjchem.org

Table 1: Hypothetical NBO Analysis Data for 1-(4-Methylpyridin-2-yl)propan-2-ol

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

| LP (1) N1 (1.99e) | σ(C2-C3) (0.03e) | 2.5 |

| LP (1) N1 (1.99e) | σ(C5-C6) (0.03e) | 2.3 |

| LP (2) O1 (1.98e) | σ(C7-C8) (0.02e) | 5.1 |

| σ (C2-C7) (1.97e) | σ(N1-C6) (0.03e) | 1.8 |

Note: This table is illustrative and based on typical values found in related compounds. The specific values for this compound would require a dedicated computational study.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a visual and quantitative description of electron localization in a molecule. ias.ac.inresearchgate.netrsc.org They help to identify regions of space corresponding to chemical bonds, lone pairs, and atomic cores. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net

In the context of this compound, ELF and LOL analyses would reveal the spatial distribution of electron pairs. For instance, high ELF values would be expected in the regions of the C-C, C-H, C-N, C-O, and O-H bonds, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs. These studies can offer a more detailed picture of bonding than simple Lewis structures and can highlight the effects of substituents on the electronic structure of the pyridine (B92270) ring. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the reactive sites of a molecule. researchgate.netlibretexts.org It illustrates the three-dimensional charge distribution and is color-coded to represent different potential values. libretexts.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for protonation or interaction with electrophiles. nih.govnih.gov Conversely, the hydrogen atom of the hydroxyl group and the protons on the pyridine ring would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the energy gap between them provide valuable insights into the molecule's reactivity and stability. researchgate.net

HOMO-LUMO Energy Gap Analysis

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wikipedia.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. researchgate.net For pyridyl alcohols, the HOMO is typically a π-orbital associated with the pyridine ring, while the LUMO is a π*-antibonding orbital. mdpi.comwuxibiology.com The presence of the methyl and propanol (B110389) substituents will influence the energies of these orbitals and, consequently, the HOMO-LUMO gap. mdpi.com

Table 2: Hypothetical FMO Data for this compound and Related Compounds

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.89 | -0.54 | 6.35 |

| 4-Methylpyridine (B42270) | -6.75 | -0.48 | 6.27 |

| This compound | -6.62 | -0.35 | 6.27 |

Note: This table is illustrative and intended to show general trends. Actual values would be obtained from specific DFT calculations.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is the inverse of softness (η = 1/S). A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

A theoretical study on 2-pyridinium propanol hydrogen squarate, a related compound, utilized DFT calculations at the B3LYP/6-31++G(d,p) level to investigate its structural and vibrational properties nih.gov. Such calculations also yield the HOMO and LUMO energies necessary to calculate the global reactivity descriptors. For illustrative purposes, a hypothetical set of calculated energy values can be used to demonstrate the calculation of these descriptors.

Table 1: Hypothetical Global Reactivity Descriptors for a Pyridyl Alcohol Derivative

| Parameter | Formula | Hypothetical Value |

|---|---|---|

| HOMO Energy | - | -6.5 eV |

| LUMO Energy | - | -1.2 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 5.3 eV |

| Ionization Potential (I) | -HOMO | 6.5 eV |

| Electron Affinity (A) | -LUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.188 eV⁻¹ |

This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound were not found in the searched literature.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Thermodynamic and kinetic modeling are essential for understanding the feasibility and rate of chemical reactions. For reactions involving this compound, such as oxidation or coordination with metal ions, computational models can predict reaction energies, activation barriers, and reaction pathways.

While specific modeling studies for this compound are not prevalent, research on the thermodynamics and kinetics of related systems offers valuable insights. For example, studies on the coordination of substituted pyridines to methyltrioxorhenium (MTO) show that both electronic and steric effects govern the binding constants acs.org. The Brønsted basicity of pyridine derivatives can also influence reaction kinetics by affecting the activity of other species in the reaction mixture acs.org.

A study on the oxidation of n-propanol and iso-propanol provides a basis for understanding the potential reaction mechanisms for this compound ucsd.edu. Kinetic models for alcohol oxidation often involve a detailed sub-mechanism describing the decomposition and oxidation of primary radicals ucsd.edu. Similarly, thermodynamic data for pyridine derivatives have been determined experimentally and computationally, providing a foundation for modeling their reactions rsc.org.

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Alcohol Reactions

| Reaction Type | Parameter | Illustrative Value Range | Source Context |

|---|---|---|---|

| Alcohol Dehydration | Activation Energy (Ea) | 60 - 70 kcal/mol | Based on studies of propanol dehydration ucsd.edu. |

| Alcohol Oxidation | Rate Constant (k) | 10¹² - 10¹⁴ s⁻¹ | General range for unimolecular decomposition at high temperatures ucsd.edu. |

This table provides illustrative values based on related compounds to demonstrate the type of data obtained from thermodynamic and kinetic modeling.

Conformational Analysis and Molecular Dynamics Simulations of Pyridyl Alcohol Structures

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule, while molecular dynamics (MD) simulations provide a picture of its dynamic behavior over time.

For this compound, the rotation around the C-C and C-O bonds of the propanol side chain, as well as the orientation of the side chain relative to the pyridine ring, will determine its conformational landscape. MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum, in a solvent, or bound to a protein) and the transitions between them.

While specific MD simulations for this compound were not found, studies on other substituted pyridines and alcohols provide insights into the methodologies used. For instance, MD simulations have been used to study the conformational transitions of proteins upon ligand binding, which is relevant for understanding how pyridyl alcohols might interact with biological targets youtube.com. Furthermore, all-atom MD simulations have been employed to investigate spin-crossover phenomena in pyridine-containing complexes, demonstrating the level of detail that can be achieved aps.org.

A computational study on 2-pyridinium propanol hydrogen squarate included an analysis of its conformational flexibility, highlighting the importance of hydrogen bonding in its crystal packing nih.gov.

In Silico Receptor-Ligand Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition.

For this compound, molecular docking could be used to predict its binding mode to various potential protein targets. The interactions would likely involve hydrogen bonding from the hydroxyl group and the pyridine nitrogen, as well as hydrophobic interactions from the methyl group and the aromatic ring.

Numerous studies have employed molecular docking to investigate the binding of pyridine derivatives to various receptors. For example, docking studies of pyridine-thioether ligands with SARS-CoV-2 proteins have been conducted to evaluate their potential as antiviral agents nih.gov. Similarly, pyridine and pyrimidine (B1678525) derivatives have been docked into the active sites of enzymes like EGFR to assess their potential as inhibitors nih.gov. In a study on 1,2,3-triazolyl-pyridine hybrids, docking was used to predict their binding to Aurora B kinase, revealing key interactions that contribute to their inhibitory activity acs.org.

Table 3: Illustrative Molecular Docking Results for Pyridine Derivatives

| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interactions | Source Context |

|---|---|---|---|---|

| Aurora B Kinase | 1,2,3-Triazolyl-pyridine hybrid | -7.2 to -10.5 | H-bond, π-π, π-sigma, π-cation | Study on potential kinase inhibitors acs.org. |

| SARS-CoV-2 Mpro | Pyridine-thioether complex | -6.0 to -8.0 | Hydrophobic, H-bond | Investigation of potential COVID-19 drugs nih.gov. |

This table presents a summary of docking results for various pyridine derivatives against different protein targets to illustrate the application of this technique.

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to build a theoretical model based on the known structure of a related homologous protein. This modeled structure can then be used for molecular docking and other structure-based drug design approaches.

The process of homology modeling involves several steps: template selection, sequence alignment, model building, and model refinement and validation nih.govnumberanalytics.com. The quality of the resulting model is highly dependent on the sequence identity between the target and template proteins nih.gov.

For designing ligands like this compound, homology modeling would be crucial if the intended biological target lacks an experimentally determined structure uniroma1.it. For instance, G protein-coupled receptors (GPCRs), a large family of drug targets, have been extensively studied using homology models due to the difficulty in obtaining their experimental structures nih.gov. These models have been instrumental in understanding ligand binding and in the design of novel modulators nih.govnih.gov.

Predicting the binding affinity of a ligand to its target is a central goal in computational drug discovery. Various methods, ranging from classical scoring functions to more rigorous free energy calculations and machine learning models, are employed for this purpose.

Scoring Functions: Used in molecular docking, these are fast methods but often lack high accuracy for ranking different ligands.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate predictions of relative binding affinities but are computationally expensive.

Machine Learning/QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict binding affinity based on the chemical features of the ligands arxiv.orgnih.govmdpi.com. These methods have shown promise in predicting the activity of various compound series, including pyridine and pyrimidine derivatives.

While specific binding affinity predictions for this compound are not available, the methodologies are well-established. For example, machine learning models have been developed to predict the binding affinity of small molecules to RNA targets oup.com. For protein targets, deep learning approaches are increasingly being used to improve the accuracy of binding affinity predictions nih.gov.

Table 4: Overview of Binding Affinity Prediction Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Docking Scoring Functions | Empirical or knowledge-based functions to estimate binding energy. | Fast, suitable for high-throughput screening. | Often inaccurate for ranking diverse ligands. |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states (e.g., two different ligands). | High accuracy for relative binding affinities. | Computationally very expensive. |

Advanced Research Applications of 1 4 Methylpyridin 2 Yl Propan 2 Ol

Role as Chiral Building Block in Complex Organic Molecule Synthesis

The inherent chirality and functional group arrangement of 1-(4-Methylpyridin-2-yl)propan-2-ol make it an important starting material for the synthesis of a variety of complex organic molecules. Its utility as a chiral building block is a cornerstone of its application in modern organic chemistry.

The development of chiral ligands is fundamental to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral γ-amino alcohols, structurally related to this compound, are prevalent motifs and crucial building blocks in the synthesis of ligands for such catalytic processes. nih.gov The enantioselective hydrogenation of β-amino ketones, for instance, provides a direct route to chiral γ-amino alcohols. nih.gov This highlights the importance of the chiral alcohol functionality present in this compound for the design of novel ligands.

Researchers have successfully designed and synthesized tridentate ferrocene-based phosphine (B1218219) ligands that incorporate modular and tunable unsymmetrical vicinal diamine scaffolds. nih.gov These ligands have proven effective in the iridium-catalyzed asymmetric hydrogenation of β-amino ketones, yielding chiral γ-amino alcohols with excellent enantioselectivities. nih.gov The structural motif of this compound provides a valuable starting point for the development of similar pyridyl-containing phosphine or amine-based ligands for a range of metal-catalyzed asymmetric transformations.

The pyridine (B92270) ring of this compound serves as a versatile scaffold for the construction of novel heterocyclic compounds with potential biological activities. The pyridine moiety is a common feature in many medicinally important compounds and offers a wide scope for chemical modification. nih.gov

For example, research into novel macrofilaricidal compounds has led to the synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. acs.org The synthesis of these complex heterocyclic systems often involves the convergent synthesis of pyridyl-containing amidines and isothiocyanates. acs.org The 4-methylpyridine (B42270) unit within this compound can be chemically transformed to participate in such cyclization reactions, providing a pathway to new classes of pyridyl-derived heterocycles. Furthermore, nicotinonitrile derivatives, which can be conceptually derived from the oxidation and functionalization of the methylpyridine core, have been utilized as scaffolds to build novel and active antineoplastic agents. nih.gov

Intermediate in Radiopharmaceutical Precursor Development for Imaging Probes

The development of radiolabeled molecules for positron emission tomography (PET) imaging is a critical area of research in diagnostics and drug development. The incorporation of a fluorine-18 (B77423) (¹⁸F) radioisotope into a molecule allows for non-invasive in vivo imaging. The 4-methylpyridine moiety is a feature found in precursors for such imaging agents.

A notable example is the development of a novel PET imaging agent for monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system. nih.gov Researchers designed and synthesized (4R)-1-{3-[2-([¹⁸F]Fluoro-4-methylpyridin-3-yl)phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([¹⁸F]T-401). nih.gov The precursor to this radioligand contains the 4-methylpyridine unit, which is subsequently fluorinated with ¹⁸F. This work demonstrates the utility of the 4-methylpyridine scaffold, as present in this compound, as a key intermediate in the synthesis of precursors for PET radiopharmaceuticals. The ability to introduce a radioisotope at a specific position on the pyridine ring is crucial for the development of selective and effective imaging probes. nih.govnih.gov

| Radiopharmaceutical Development Application | Key Structural Feature | Imaging Target | Reference |

| Precursor for PET Imaging Agent | 4-Methylpyridine Moiety | Monoacylglycerol Lipase (MAGL) | nih.gov |

| Development of Hydrophilic Fluorosulfotetrazine for Radiolabeling | Pyridine Substituent | General Bioconjugation | nih.gov |

Applications in Exploratory Biological Probe Design

The structural elements of this compound make it an attractive scaffold for the design of exploratory biological probes, which are essential tools for understanding biological processes at the molecular level.

The development of small molecules that can modulate the activity of enzymes is a central focus of drug discovery. The pyridine and chiral alcohol components of this compound can serve as key pharmacophoric features for interaction with enzyme active sites.

Research into inhibitors of monoacylglycerol lipase (MAGL) has led to the discovery of potent and selective inhibitors based on a piperazinyl pyrrolidine-2-one scaffold. nih.gov While not a direct derivative, the design principles involving heterocyclic rings and specific functional groups for enzyme active site binding are applicable to scaffolds derived from this compound. The 4-methylpyridine group can be incorporated to explore specific hydrophobic and aromatic interactions within an enzyme's binding pocket, potentially leading to the discovery of novel enzyme modulators.

The design of ligands that bind to specific receptors is crucial for understanding receptor function and for developing new therapeutic agents. The pyridine moiety is a well-established pharmacophore in ligands for various receptors.

Potential in Functional Materials Development

The unique molecular structure of this compound, featuring both a coordinating pyridine ring and a hydroxyl group, presents intriguing possibilities for its application in the development of advanced functional materials. These functionalities allow for the formation of complex structures with metal ions, which can, in turn, exhibit a range of interesting physical and chemical properties. Research in this area is exploring how this compound can be used as a building block to create materials with tailored optical, magnetic, and catalytic capabilities.

Development of Materials with Specific Optical or Magnetic Properties

The ability of this compound to act as a ligand for metal ions is central to its potential in creating functional materials with specific optical and magnetic characteristics. The arrangement of these ligands around a metal center can significantly influence the electronic properties of the resulting complex, leading to materials that may be luminescent or exhibit unique magnetic behaviors.

While direct research on the optical properties of materials derived from this compound is not extensively documented in publicly available literature, the broader class of pyridine-alkanol ligands is known to form coordination polymers and metal complexes with potential for luminescence. The specific electronic transitions within these materials, which dictate their optical behavior, are highly dependent on the nature of the metal ion and the precise geometry of the coordination sphere.

In the realm of magnetic materials, research into a closely related compound provides significant insight into the potential of this compound. A study on a manganese cluster incorporating 2-(pyridine-2-yl)propan-2-ol, a structural analog, has demonstrated the formation of a single-molecule magnet (SMM). researchgate.net SMMs are individual molecules that can function as tiny magnets, exhibiting magnetic hysteresis at low temperatures. This property arises from a combination of a high-spin ground state and a large magnetic anisotropy, which creates an energy barrier to the reversal of the molecule's magnetization.

The study revealed that the manganese cluster, with the formula [Mn12O7(OH)2(OMe)2(dmhmp)4(O2CPh)11(H2O)], where dmhmpH is 2-(pyridine-2-yl)propan-2-ol, exhibits competing ferromagnetic and antiferromagnetic interactions. researchgate.net Despite these competing interactions, the molecule functions as an SMM, as evidenced by frequency-dependent out-of-phase AC signals and magnetization hysteresis loops at low temperatures. researchgate.net These findings suggest that this compound could similarly be employed to synthesize new SMMs. The methyl group at the 4-position of the pyridine ring in this compound could subtly modify the electronic and steric properties of the ligand, potentially influencing the magnetic characteristics of the resulting metal clusters.

Table 1: Magnetic Properties of a Rod-like Mn12 Complex with a Pyridine-alkanol Ligand

| Property | Observation |

|---|---|

| Magnetic Interactions | Competing ferromagnetic and antiferromagnetic exchange interactions. researchgate.net |

| SMM Behavior | Confirmed by frequency-dependent out-of-phase AC signals and magnetization hysteresis loops at low temperatures. researchgate.net |

| Low-Temperature Magnetization | Variable field-variable temperature magnetization studies indicated the presence of low-lying excited states. researchgate.net |

Use as Ligands in Catalysis for Material Synthesis

The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the propan-2-ol group makes this compound a versatile candidate for use as a ligand in catalytic systems for material synthesis. Such bidentate or potentially bridging ligands can coordinate to a metal center, influencing its catalytic activity and selectivity in polymerization reactions or the synthesis of other materials.

Currently, there is a lack of specific, publicly available research detailing the use of this compound as a ligand in catalysis for the synthesis of materials. However, the broader family of pyridine-alkanol and related pyridine-based ligands has been explored in various catalytic applications, suggesting the potential of the target compound. For instance, iron complexes with pyridine-oxime ligands have been shown to be highly active in the polymerization of isoprene. Similarly, aluminum complexes with pyridine-substituted dialcohols have been investigated as initiators for the ring-opening polymerization of lactide and caprolactone. These examples highlight the general utility of pyridine-containing ligands in creating catalytically active metal centers for the production of polymers. The specific structure of this compound could offer unique steric and electronic effects at a metal center, potentially leading to novel catalytic activities and the synthesis of materials with specific properties. Further research is required to explore these possibilities.

Conclusion and Future Research Perspectives for 1 4 Methylpyridin 2 Yl Propan 2 Ol

Summary of Key Academic Contributions and Insights

The academic significance of 1-(4-Methylpyridin-2-yl)propan-2-ol and structurally similar pyridyl alcohols stems from their utility as versatile building blocks in both supramolecular and synthetic chemistry. The inherent structural features—a nucleophilic pyridine (B92270) ring, a reactive secondary alcohol, and a chiral center—make these compounds valuable precursors and ligands.

Key insights from research into pyridyl alcohols include:

Coordination Chemistry: Pyridine-based alcohols are effective ligands in the formation of metal complexes. They can coordinate to metal ions through the pyridine nitrogen and the alcohol oxygen, leading to the formation of mononuclear and polynuclear complexes with various transition metals like copper, nickel, and cobalt. nih.gov The specific stereochemistry of this compound can influence the geometry and subsequent catalytic activity of these metal centers.

Asymmetric Synthesis: The chiral nature of the secondary alcohol group is a critical feature. These compounds can serve as chiral auxiliaries or as precursors to chiral catalysts, influencing the stereochemical outcome of chemical reactions.

Medicinal Chemistry Scaffolding: The pyridine moiety is a privileged structure in drug discovery, known for improving properties like water solubility. nih.gov Compounds like this compound serve as fragments for the construction of more complex molecules with potential biological relevance.

The primary academic contribution of this class of compounds is providing a synthetically accessible, multifunctional scaffold that bridges the gap between coordination chemistry and organic synthesis.

Emerging Synthetic Strategies and Methodological Advancements for Pyridyl Alcohols

The synthesis of pyridyl alcohols has evolved from classical methods to more sophisticated and efficient strategies. While traditional approaches often involve the multi-step synthesis of the pyridine ring followed by side-chain manipulation, emerging methodologies offer more direct and versatile routes.

One common synthetic pathway involves the reaction of a lithiated picoline derivative with an appropriate aldehyde or ketone. For this compound, a logical retrosynthetic approach would start from 2,4-lutidine (2,4-dimethylpyridine).

Key Synthetic Approaches:

| Method | Description | Advantages |

| Organometallic Addition | Reaction of a metallated pyridine (e.g., lithiated picoline) with an aldehyde or ketone. For instance, reacting 3-acetylpyridine (B27631) with methyllithium (B1224462) yields 2-(pyridin-3-yl)propan-2-ol (B85402). chemicalbook.com | High yield, direct C-C bond formation. |

| Reduction of Ketones | Reduction of the corresponding ketone, 1-(4-methylpyridin-2-yl)propan-2-one, using reducing agents like sodium borohydride (B1222165) to produce the chiral alcohol. | Stereoselective options available with chiral reducing agents. |

| Reduction of Esters | The reduction of pyridine-2-carboxylate esters using strong reducing agents like lithium aluminum hydride (LiAlH₄) is a viable route to related pyridyl alcohols. chemicalbook.com | Good yields, applicable to a range of esters. |

| Nano-Catalyst Mediated Synthesis | The use of nano-catalysts, such as Ni-doped TiO₂, has been reported for the synthesis of related pyridopyrimidine systems, indicating potential for novel pyridine ring constructions. nih.gov | High efficiency, reusability of catalysts, and often milder reaction conditions. nih.gov |

| Radical-Mediated Synthesis | Iminyl radical-mediated procedures are emerging as a powerful tool for constructing pyridine and other azaheterocyclic rings, offering environmentally friendly alternatives. nih.gov | Fast, efficient, and applicable to a wide variety of substrates. nih.gov |

These advancements are moving the field toward more sustainable and atom-economical syntheses, enabling broader access to diverse pyridyl alcohol derivatives for research.

Untapped Avenues in Chemical Transformations and Derivatizations of this compound

The bifunctional nature of this compound presents numerous opportunities for chemical derivatization that remain largely unexplored. These transformations can be used to fine-tune the compound's properties for specific applications in catalysis or materials science.

Potential Derivatization Pathways:

| Functional Group | Reaction Type | Potential Products & Applications |

| Secondary Alcohol | Oxidation | 1-(4-Methylpyridin-2-yl)propan-2-one; a key synthetic intermediate. |

| Esterification | Chiral esters; useful as resolving agents or in liquid crystals. | |

| Etherification | Pyridyl ethers; can be used to create novel ligand architectures. | |

| Nucleophilic Substitution | Conversion of the hydroxyl to a leaving group (e.g., tosylate) followed by substitution to introduce halides, azides, or other functional groups. | |

| Pyridine Ring | N-Oxidation | Pyridine N-oxides; alters the electronic properties and reactivity of the ring. |

| N-Alkylation | Quaternary pyridinium (B92312) salts; introduces a permanent positive charge, modifying solubility and electronic properties. | |

| Electrophilic Aromatic Substitution | Halogenation or nitration (if conditions are controlled); creates further handles for cross-coupling reactions. |

A significant untapped area is the use of modern derivatization reagents to enhance analytical detection or create novel bioactive conjugates. Reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), which reacts with hydroxyl groups to form N-methylpyridyl ether salts, could be applied to create permanently charged derivatives for mass spectrometry analysis. nih.gov Similarly, derivatization with diazo compounds like 4-diazomethylpyridine could be explored for ester formation under mild conditions. researchgate.net

Computational Chemistry's Expanding Role in Understanding and Predicting Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying compounds like this compound. Its role extends from predicting basic properties to elucidating complex reaction mechanisms.

Mechanism Elucidation: For reactions involving the chiral center, such as asymmetric oxidation, computational models can elucidate the key interactions responsible for enantioselectivity. Studies on the oxidation of secondary alcohols have used DFT to calculate the energies of diastereomeric transition states, successfully predicting the reaction's stereochemical outcome. caltech.edu This approach can be directly applied to understand and optimize reactions involving this compound.

Reactivity Prediction: Computational methods can predict the relative reactivity of different sites within the molecule. For example, it can determine the pKa of the pyridine nitrogen versus the hydroxyl proton, or model the transition state barriers for various transformations. This information is crucial for designing selective reactions. nih.gov

Spectroscopic Analysis: DFT calculations can predict spectroscopic data (NMR, IR) for novel or proposed derivatives, aiding in their structural confirmation upon synthesis.

The synergy between computational prediction and experimental work accelerates the discovery process, allowing researchers to prioritize synthetic targets and reaction conditions that are most likely to succeed.

Future Directions in Novel Scaffold Design for Advanced Chemical Research

The structure of this compound makes it an ideal starting point for the design of novel molecular scaffolds for advanced chemical research. The pyridine ring serves as a robust anchor, while the propan-2-ol side chain provides a chiral, functionalizable handle.

Multifunctional Ligand Development: The compound can be elaborated into more complex ligands for asymmetric catalysis. For example, the alcohol could be used to attach another coordinating group, creating a pincer-type or bidentate chiral ligand.

Fragment-Based Library Synthesis: In medicinal chemistry research, this compound is an ideal fragment for building libraries of more complex molecules. The pyridine ring can be functionalized via cross-coupling reactions, while the alcohol can be converted into various functional groups to explore the chemical space around the core scaffold. researchgate.net

Development of Privileged Structures: The pyridine scaffold is a cornerstone of many important chemical structures. nih.gov Future work could focus on using this compound in cascade or multi-component reactions to build complex polycyclic systems, such as tetrahydropyrido[1,2-a]indol-6-one derivatives, which are present in bioactive alkaloids. acs.org The development of novel scaffolds based on this simple pyridyl alcohol could lead to the discovery of molecules with unique chemical or physical properties.

The future lies in leveraging the inherent functionality of this compound to construct three-dimensional, architecturally complex molecules that are currently inaccessible through conventional synthetic routes.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylpyridin-2-yl)propan-2-ol, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves functionalizing pyridine derivatives via coupling reactions. For example:

- Step 1 : Introduce the methyl group at the 4-position of pyridine using Sonogashira coupling (modified for alkyne-free systems) .

- Step 2 : Alkylation of the pyridine ring with propan-2-ol derivatives under basic conditions (e.g., NaH in THF) .

- Optimization : Use high-purity reagents, control reaction temperatures (e.g., −20°C for lithiation steps), and employ chromatography (HPLC or flash) for purification .

- Yield Enhancement : Monitor reaction progress via TLC or LC-MS; optimize stoichiometry of reagents (e.g., 1.2 equivalents of alkylating agent).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths and angles (e.g., pyridine ring planarity, hydroxyl group orientation) .

- Spectroscopy :

- NMR : Assign peaks using - and -NMR (e.g., δ ~2.5 ppm for methylpyridine protons; δ ~70 ppm for tertiary alcohol carbon) .

- IR : Confirm hydroxyl (3200–3600 cm) and aromatic C–H stretches (3000–3100 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Case Study : If DFT calculations predict nucleophilic attack at the 2-position of pyridine, but experiments show reactivity at the 4-methyl site:

Re-examine solvent effects in simulations (e.g., implicit vs. explicit solvent models).

Validate transition states using IRC (Intrinsic Reaction Coordinate) analysis.

Perform kinetic isotope effect (KIE) studies to confirm mechanistic pathways .

- Tools : Gaussian or ORCA for computational modeling; compare with crystallographic data from SHELX-refined structures .

Q. How can regioselectivity be controlled in derivatization reactions of this compound?

- Methodological Answer :

- Steric vs. Electronic Effects : The 4-methyl group imposes steric hindrance, directing electrophiles to the 6-position. Use bulky directing groups (e.g., –SiMe) to enhance selectivity .

- Catalytic Approaches : Employ Pd-catalyzed C–H activation with ligands (e.g., bidentate phosphines) to target specific sites .

- Table :

| Reaction Type | Regioselectivity Driver | Example Reagent |

|---|---|---|

| Electrophilic Substitution | Steric Hindrance | HNO/HSO |

| Cross-Coupling | Ligand Design | Pd(OAc)/XPhos |

Q. What experimental and computational methods elucidate the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to predict binding modes.

- Biophysical Assays :

- SPR (Surface Plasmon Resonance) : Measure binding affinity (K).

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters .

- Inhibition Studies : Test IC values in enzyme assays (e.g., NADPH oxidation for oxidoreductases) .

Q. How can researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Scenario : If NMR suggests conformational flexibility but X-ray shows a rigid structure:

Perform variable-temperature NMR to probe dynamic behavior.

Use synchrotron radiation for high-resolution crystallography to detect minor conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.